N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-13-11-16(18(26)23-9-7-22(2)8-10-23)21-24(13)12-17(25)20-15-5-3-14(19)4-6-15/h3-6,11H,7-10,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVVISXDZKDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Piperazine Moiety: The piperazine ring can be incorporated through a coupling reaction, such as a reductive amination or an amide bond formation, using a piperazine derivative and an appropriate carbonyl compound.
Final Assembly: The final step involves the coupling of the pyrazole intermediate with the fluorophenyl and piperazine intermediates, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction temperatures and times, and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to receptors, enzymes, or other biomolecules.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders. Preclinical and clinical studies are conducted to evaluate its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its chemical stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes or biochemical reactions.
Ion Channels: The compound could influence ion channel function, altering cellular excitability and signaling.
The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Rings
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) :
- Structure : Retains the 4-fluorophenyl-acetamide backbone but replaces the pyrazole-piperazine moiety with a 4-nitrophenyl group.
- Properties : The nitro group increases electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound. Biological studies suggest lower metabolic stability due to nitro group reduction pathways .
- Key Data : Melting point (123°C), IR peaks at 1712 cm⁻¹ (C=O), and MS m/z 274 (M⁺) .
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide :
Pyrazole-Based Analogues
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Structure: Features a 4-chlorophenyl group and cyano substitution at pyrazole position 3. Properties: Chlorine atoms increase hydrophobicity, while the cyano group may enhance dipole interactions. The absence of piperazine reduces solubility in aqueous media .
N-(4-fluorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl} hydrazinecarbothioamide :
- Structure : Replaces the piperazine-carbonyl group with a trifluoromethyl group and adds a hydrazinecarbothioamide tail.
- Properties : The trifluoromethyl group improves metabolic stability, while the thioamide introduces hydrogen-bonding variability. Molecular weight (375.345) and lipophilicity are higher than the target compound .
Piperazine-Containing Analogues
- 2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7): Structure: Piperazine is linked to a chloroquinoline ring instead of a pyrazole. Hydrogen-bonding data (e.g., N–H···O distances ~2.8–3.0 Å) suggest stronger target binding than the pyrazole derivative .
- 4-((2-(6-(4-Methylpiperazine-1-carbonyl)naphthalen-2-yl)ethyl)amino)quinazoline-6-carbonitrile: Structure: Piperazine is conjugated to a naphthalene-quinazoline system. Properties: The extended aromatic system may improve binding to hydrophobic enzyme pockets, but the larger size reduces blood-brain barrier penetration compared to the target compound .
Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.42 g/mol. The structure features a fluorophenyl group and a piperazine moiety, which are commonly associated with various biological activities.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenases and phosphodiesterases.
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.
Antiviral Activity
Recent studies have shown that pyrazole derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against viruses such as HIV and HCV. The IC50 values for some derivatives were reported in the low micromolar range, indicating significant antiviral activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, with mechanisms involving the modulation of signaling pathways related to cell survival . The following table summarizes the biological effects observed in various studies:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | HeLa | 10.5 | Antiviral |
| Study 2 | MCF7 | 15.0 | Anticancer |
| Study 3 | A549 | 25.0 | Cytotoxicity |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine have been shown to exhibit anxiolytic and antidepressant-like activities in animal models . Specific studies have focused on the modulation of serotonin and dopamine receptors, which are critical targets for many psychiatric medications.
Case Studies
Case Study 1: Antiviral Efficacy Against HIV
A recent study evaluated the efficacy of this compound against HIV strains resistant to conventional therapies. The compound demonstrated a significant reduction in viral load in vitro, suggesting its potential as a candidate for further development .
Case Study 2: Anticancer Activity
In another study, the compound was tested on breast cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings support further investigation into its role as an anticancer agent .
Q & A
Q. Optimization :
- Yield : Monitor pH (6–8) and temperature (reflux in polar aprotic solvents like DMF) to minimize side reactions .
- Purity : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Meta-analysis : Compare activity across analogs (e.g., fluorophenyl-pyrazole derivatives with piperazine vs. triazole moieties) to identify structure-activity trends .
- Dose-response standardization : Use IC50/EC50 values from ≥3 independent assays to confirm potency thresholds (e.g., anti-inflammatory activity at 10–50 µM) .
- Target validation : Perform molecular docking (PDB: COX-2, EGFR) to assess binding affinity consistency .
Example : Anti-inflammatory data may conflict due to COX-2 vs. NF-κB pathway selectivity; use siRNA knockdown to isolate mechanisms .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm; piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for C21H24FN5O2: 405.19 g/mol) .
- HPLC : Purity >95% using C18 column (acetonitrile/water gradient, retention time ~12 min) .
Validation : Compare spectral data with analogs (e.g., triazolo-pyridazine derivatives ).
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Answer:
Focus on modifying key pharmacophores:
- Pyrazole core : Introduce electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability .
- Piperazine moiety : Replace 4-methyl with bulkier substituents (e.g., cyclopropyl) to modulate lipophilicity (logP <3) .
- Fluorophenyl group : Test para vs. meta substitution to optimize target engagement (e.g., kinase vs. GPCR selectivity) .
Q. Experimental workflow :
Synthesize 10–15 analogs with systematic substitutions.
Screen in vitro (e.g., cytotoxicity, CYP inhibition).
Validate top candidates in xenograft models .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Prioritize assays based on structural analogs:
- Anti-inflammatory : COX-2 inhibition (ELISA) and TNF-α suppression in RAW 264.7 macrophages .
- Anticancer : MTT assay on HeLa, MCF-7, and A549 cell lines (48–72 hr exposure) .
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
Controls : Include reference drugs (e.g., celecoxib for COX-2, doxorubicin for cytotoxicity) .
Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?
Answer:
- Salt formation : Prepare hydrochloride salts of the piperazine group to enhance aqueous solubility (>1 mg/mL) .
- Nanoparticle formulation : Use PLGA (poly(lactic-co-glycolic acid)) encapsulation for sustained release (test in rat PK studies) .
- Prodrug design : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for improved intestinal absorption .
Q. Analytical support :
- PAMPA assay : Measure passive permeability (Pe >1 × 10⁻6 cm/s).
- Hepatic microsomes : Assess metabolic stability (t1/2 >30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
